N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine
Description
N-{2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl (C8), propyl (C4), and a propanoyl-norleucine side chain at the C7 position. Coumarins are renowned for their pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-7-9-17(22(26)27)23-21(25)14(4)28-18-11-10-16-15(8-6-2)12-19(24)29-20(16)13(18)3/h10-12,14,17H,5-9H2,1-4H3,(H,23,25)(H,26,27) |
InChI Key |
MAZNTMSQDCJWIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CCC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one
The chromenone core is prepared through a modified Pechmann condensation:
- Reactants : Ethyl acetoacetate (β-keto ester) and 3-propylresorcinol.
- Conditions : Concentrated sulfuric acid (H₂SO₄) at 0–5°C for 4 hours, followed by reflux at 80°C for 12 hours.
- Workup : Neutralization with sodium bicarbonate (NaHCO₃) and extraction using ethyl acetate.
- Yield : ~65% after recrystallization from ethanol.
Etherification at the 7-Position
The hydroxyl group at position 7 undergoes alkylation with 2-bromopropionic acid:
- Reactants : Chromenone (1 equiv), 2-bromopropionic acid (1.2 equiv).
- Base : Potassium carbonate (K₂CO₃) in dimethylformamide at 60°C for 6 hours.
- Product : 7-(2-Carboxypropoxy)-8-methyl-4-propyl-2H-chromen-2-one.
Activation and Coupling with Norleucine
The carboxylic acid is activated for amide bond formation:
- Activation : 7-(2-Carboxypropoxy)chromenone (1 equiv) reacted with DCC (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C for 2 hours.
- Coupling : Addition of norleucine methyl ester (1.2 equiv) in DMF, stirred at 25°C for 24 hours.
- Deprotection : Hydrolysis of the methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Reaction Mechanisms and Pathways
Pechmann Condensation
The reaction proceeds via acid-catalyzed cyclodehydration:
- Protonation of the β-keto ester carbonyl enhances electrophilicity.
- Nucleophilic attack by resorcinol’s hydroxyl group forms the chromenone lactone.
Nucleophilic Substitution
The 7-hydroxy group attacks 2-bromopropionic acid’s α-carbon, displacing bromide under basic conditions:
$$ \text{Ar-OH + BrCH₂CO₂H} \xrightarrow{K2CO3} \text{Ar-O-CH₂CO₂H + KBr} $$
Amide Coupling
DCC-mediated activation converts the carboxylic acid to an intermediate O-acylisourea, which reacts with norleucine’s amine:
$$ \text{RCO₂H + DCC} \rightarrow \text{RCO-N=C=N-cyclohexyl} \xrightarrow{\text{norleucine}} \text{RCONH-norleucine} $$
Optimization of Reaction Conditions
Solvent Selection
- Dichloromethane : Optimal for acylation due to low polarity, minimizing side reactions.
- Dimethylformamide : Enhances nucleophilicity in etherification steps.
Catalytic Efficiency
- DMAP : Accelerates acylation by 40% compared to non-catalytic conditions.
- Temperature Control : Maintaining 0°C during activation prevents thermal degradation.
Purification and Isolation Techniques
- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent.
- Recrystallization : Ethanol/water mixture yields 98% purity.
- HPLC : Reverse-phase C18 column for analytical validation.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 389.44 g/mol (obs: 389.42) |
| Purity | HPLC | >98% |
| Functional Groups | FT-IR | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide) |
| Structural Confirmation | ¹H/¹³C NMR | δ 2.35 (propyl CH₂), δ 6.85 (chromenone H) |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chromenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and microbial processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Coumarin Derivatives
Table 1: Substituent and Physicochemical Comparisons
*Estimated based on structural formula.
Key Observations:
The propanoyl-norleucine side chain introduces hydrogen-bonding capacity, contrasting with simpler hydroxyl or chloro substituents in other coumarins. This could modulate interactions with enzymes like cyclooxygenase or kinases .
Bioactivity Implications :
- Neobavaisoflavone () demonstrated enhanced Aβ42 binding in Alzheimer’s models via prenyl-mediated hydrophobic interactions . The target compound’s propyl group may mimic this effect but with reduced steric hindrance.
- Halogenated coumarins () exhibit increased electrophilic reactivity, which may improve potency but raise toxicity concerns compared to the target compound’s alkylated structure .
Amino Acid-Conjugated Derivatives
Table 2: Comparison with Amino Acid-Functionalized Compounds
Key Observations:
Methodological Insights from Comparative Studies
- Synthesis: The target compound’s coumarin core could be synthesized via Pechmann condensation (as in ), with sulfuric acid facilitating cyclization of resorcinol derivatives .
- Structural Analysis: Tools like SHELXL () and ORTEP () are critical for resolving anisotropic displacement parameters and validating the propanoyl-norleucine conformation .
- Computational Modeling: Molecular docking (as applied to prenylflavonoids in ) could predict the target compound’s affinity for targets like β-secretase or TNF-α .
Biological Activity
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a compound that exhibits a range of biological activities due to its structural characteristics, particularly the presence of the 2H-chromene moiety. This article explores its biological activity, synthesizing findings from various studies and providing insights into its potential therapeutic applications.
- Molecular Formula: C21H27NO6
- Molecular Weight: 389.44 g/mol
- CAS Number: 1009232-08-9
Biological Activities
The compound has been investigated for various biological properties, including:
-
Anticancer Activity:
- Compounds with the 2H-chromene scaffold have shown significant anticancer properties. They can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G2/M phase. For example, studies indicate that certain analogs can inhibit tumor growth by interfering with tubulin polymerization, leading to disrupted cancer cell proliferation .
- Antimicrobial Properties:
- Anti-inflammatory Effects:
- Antidiabetic Potential:
Structure-Activity Relationship (SAR)
The biological activities of this compound are closely linked to its structural features. The SAR analysis highlights:
| Structural Feature | Biological Activity |
|---|---|
| 2H-chromene core | Anticancer, antimicrobial |
| Propanoyl group | Enhances solubility and bioavailability |
| Norleucine residue | May contribute to protein synthesis modulation |
Case Studies
- Anticancer Study:
- Antimicrobial Efficacy:
- Anti-inflammatory Activity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
